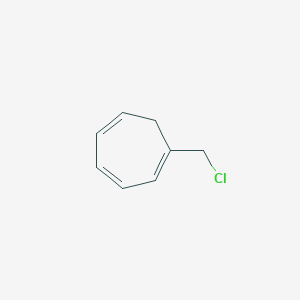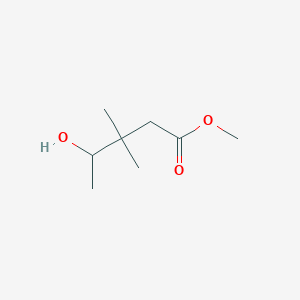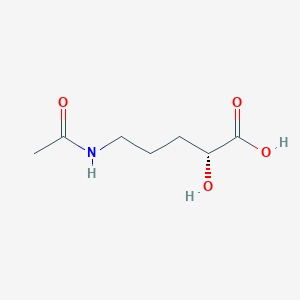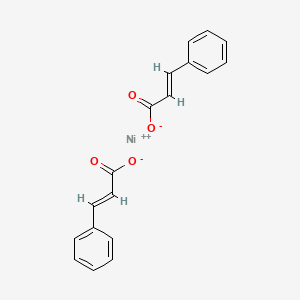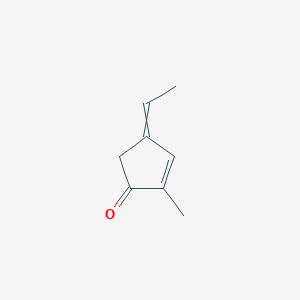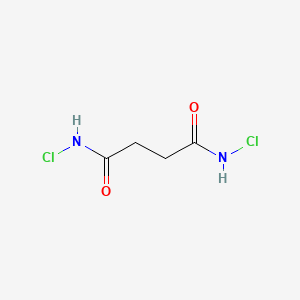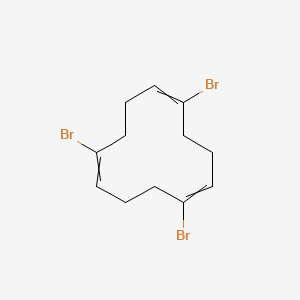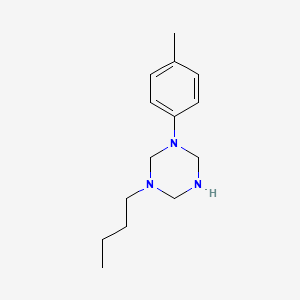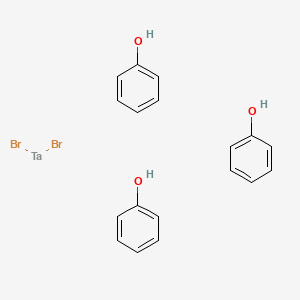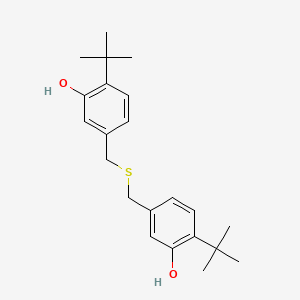![molecular formula C19H19F3O4 B14488623 Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate CAS No. 65333-75-7](/img/structure/B14488623.png)
Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate typically involves the reaction of 4-(trifluoromethyl)phenol with appropriate reagents to form the desired ester. One common method involves the esterification of 4-(trifluoromethyl)phenoxyacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(trifluoromethyl)phenol: A precursor in the synthesis of Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate.
Methyl 4-(trifluoromethyl)benzoate: Another ester with a trifluoromethyl group, used in similar applications.
Uniqueness
This compound is unique due to its dual phenoxy groups and the presence of a pentanoate ester, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
65333-75-7 |
|---|---|
Formule moléculaire |
C19H19F3O4 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
methyl 4-[4-[4-(trifluoromethyl)phenoxy]phenoxy]pentanoate |
InChI |
InChI=1S/C19H19F3O4/c1-13(3-12-18(23)24-2)25-15-8-10-17(11-9-15)26-16-6-4-14(5-7-16)19(20,21)22/h4-11,13H,3,12H2,1-2H3 |
Clé InChI |
GPIYKRYLXZODMW-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)OC)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
